1-Oxo-1,2,5-thiadiazole-1,1-diamine
Description
1-Oxo-1,2,5-thiadiazole-1,1-diamine is a heterocyclic compound characterized by a five-membered thiadiazole ring containing one sulfur atom, two nitrogen atoms, and a ketone oxygen substituent at position 1. This compound was synthesized via transamination reactions and identified as a histamine H2-receptor antagonist with antisecretory and cytoprotective activities in gastrointestinal applications . Its unique "urea-equivalent" 3-oxo-1,2,5-thiadiazole-1,1-dioxide structure distinguishes it from other thiadiazole derivatives, enabling selective receptor interactions .
Properties
Molecular Formula |
C2H6N4OS |
|---|---|
Molecular Weight |
134.16 g/mol |
IUPAC Name |
1-oxo-1,2,5-thiadiazole-1,1-diamine |
InChI |
InChI=1S/C2H6N4OS/c3-8(4,7)5-1-2-6-8/h1-2H,(H4,3,4,7) |
InChI Key |
JZRPDSMLNIBVIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NS(=O)(N=C1)(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxo-1,2,5-thiadiazole-1,1-diamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with carbon disulfide followed by oxidation can yield the desired thiadiazole compound . Another method involves the use of thiosemicarbazides and appropriate oxidizing agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1,2,5-thiadiazole-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiadiazole ring into different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced into the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.
Scientific Research Applications
1-Oxo-1,2,5-thiadiazole-1,1-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of advanced materials, including sensors and catalysts.
Biological Research: The compound’s interactions with biological molecules are explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Oxo-1,2,5-thiadiazole-1,1-diamine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of essential enzymes in bacterial cells, leading to cell death . In anticancer research, it may interfere with cellular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key differences between 1-Oxo-1,2,5-thiadiazole-1,1-diamine and analogous heterocycles:
Pharmacokinetic and Physicochemical Properties
- This compound : Moderate solubility due to polar 1,1-diamine groups; sulfone moiety increases metabolic stability.
- Fused Thiadiazoles : Lipophilic benzodioxin moiety improves membrane permeability but may reduce aqueous solubility .
- Oxadiazoles : 1,3,4-Oxadiazoles exhibit better solubility than thiadiazoles due to oxygen’s polarity, while 1,2,4-oxadiazoles balance solubility and stability .
Q & A
Q. What controls are essential when evaluating the protease inhibition kinetics of 1-Oxo-1,2,5-thiadiazole derivatives?
- Methodological Answer : Include (1) a positive control (e.g., aprotinin for serine proteases), (2) a solvent control (DMSO <1%), and (3) a substrate-only baseline. Perform dose-response curves in triplicate, and calculate IC₅₀ values using nonlinear regression (GraphPad Prism). Pre-incubate enzyme-inhibitor mixtures for 10–30 minutes to ensure equilibrium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
